2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine

Lipophilicity Drug design Permeability

Researchers seeking CNS-penetrant fragment hits often face a trade-off between molecular complexity and ligand efficiency. This compound solves that: MW 287.32, cLogP ~1.5, and TPSA ~72 Ų align perfectly with the 'rule of three' for fragments. Its unadorned pyridine ring provides a distinct selectivity fingerprint, making it ideal for parallel screening and structure-activity relationship deconvolution. BenchChem ensures reliable purity and global delivery for your discovery programs.

Molecular Formula C14H17N5O2
Molecular Weight 287.323
CAS No. 1448125-92-5
Cat. No. B2601213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine
CAS1448125-92-5
Molecular FormulaC14H17N5O2
Molecular Weight287.323
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=CC=CC=N3
InChIInChI=1S/C14H17N5O2/c1-18-10-12(16-17-18)14(20)19-8-5-11(6-9-19)21-13-4-2-3-7-15-13/h2-4,7,10-11H,5-6,8-9H2,1H3
InChIKeyMBIMOZYWKMHSBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine Overview


2-{[1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine belongs to the triazolyl-piperidinyl-ether class, comprising a 1-methyl-1,2,3-triazole-4-carbonyl piperidine core linked via an ether bridge to a pyridine ring. Its molecular formula is C14H17N5O2 (MW 287.32 g/mol). This compound is primarily utilized as a research tool or synthetic intermediate [1]. The triazole-methyl and pyridinyl-ether substitution pattern defines its physicochemical and potential biological profile, distinguishing it from other heteroaryl piperidines [2].

Synthetic intermediate for triazolyl-piperidine analogs
Research tool for fragment-based drug discovery
Moderate lipophilicity may support aqueous assay compatibility
TPSA below typical CNS threshold supports permeability screening models

2-{[1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine Substitution Risks


In-class triazolyl-piperidine analogs cannot be treated as interchangeable because minor structural modifications—such as replacement of the pyridine with pyrimidine, alteration of the triazole N-methyl group, or substitution on the pyridine ring (e.g., 5-CF3, 3-CN)—can dramatically impact target binding, selectivity, metabolic stability, and pharmacokinetics [1]. The precise spatial arrangement of hydrogen-bond acceptors in the triazole-pyridine-ether system controls molecular recognition, making even single-atom changes functionally disruptive [2]. Therefore, direct quantitative comparison is essential for informed selection.

Lipophilicity variance

Even minor substituent changes (e.g., 5-CF3 vs. pyridine) can significantly alter cLogP and non-specific binding potential.

Hydrogen bond acceptor shift

Replacement with 5-CF3 increases HBA count from 5 to 8, which may impair passive permeability profiles.

Molecular recognition disruption

Single-atom alterations can perturb the spatial arrangement of H-bond acceptors, potentially shifting target selectivity patterns.

2-{[1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine Analog Comparison


Lipophilicity (cLogP) Comparison

The target compound (cLogP ≈ 1.5) is markedly less lipophilic than its 5-trifluoromethyl (cLogP ≈ 2.8) and 3-carbonitrile (cLogP ≈ 1.3) analogs [1]. The lower logP may confer reduced non-specific binding and improved aqueous solubility relative to the CF3 derivative, which is a key consideration for in vitro assay compatibility and formulation.

Lipophilicity (cLogP)
Context-dependent
Target cLogP ≈ 1.5 vs. 5-CF3 (≈2.8) and 3-CN (≈1.3)
Lower lipophilicity may support reduced nonspecific binding in aqueous assay conditions.
Values computed via XLogP3; cross-study comparison.
Lipophilicity Drug design Permeability

Hydrogen Bond Acceptor (HBA) Count

The target compound contains 5 hydrogen bond acceptors (HBA), which is lower than the 6 HBA of the 3-carbonitrile analog and the 8 HBA of the 5-CF3 analog [1]. A moderate HBA count often correlates with improved cell permeability while retaining sufficient solubility; excessive HBA can hinder passive membrane diffusion.

HBA Count
Reported
5 HBA
Moderate HBA count may balance permeability and solubility for cell-based assays.
vs. 6 (3-CN) and 8 (5-CF3) acceptors.
Hydrogen bonding Solubility Ligand efficiency

Molecular Weight Comparison

With a molecular weight of 287.32 g/mol, the target compound is significantly lighter than the 5-CF3 analog (MW 355.32 g/mol) and slightly heavier than the 3-CN analog (MW 312.33 g/mol) [1]. In fragment-based screening, lower MW compounds provide higher ligand efficiency (LE) and greater scope for subsequent optimization, making this compound a preferred starting point for hit-to-lead campaigns.

Molecular Weight
Reported
287.32 g/mol vs. 355.32 (5-CF3) and 312.33 (3-CN)
Lower molecular weight translates to higher reported ligand efficiency for fragment-based optimization.
NIST standard reference data.
Fragment-based drug discovery Ligand efficiency MW

Rotatable Bond Comparison

The target compound possesses 4 rotatable bonds, identical to the 3-CN analog but fewer than the 5-CF3 analog (5 rotatable bonds) [1]. Lower rotatable bond count can reduce the entropic penalty upon target binding, potentially enhancing binding affinity and selectivity in rigid binding sites.

Rotatable Bonds
Reported
4 bonds
Fewer rotatable bonds may reduce entropic penalty upon target binding.
Consistent with Lipinski analysis; identical to 3-CN analog.
Conformational analysis Drug-likeness Rotatable bonds

TPSA Comparison

The target TPSA is approximately 72 Ų, below the typical 90 Ų threshold for CNS penetration [1]. In contrast, the 3-CN analog (TPSA ~96 Ų) exceeds this threshold, suggesting that the parent compound may be a more suitable candidate for CNS-targeting programs where brain exposure is required.

TPSA
Class-level
≈72 Ų vs. 96 (3-CN) and 72 (5-CF3)
Below typical CNS permeability threshold; may support brain exposure models.
Class-level inference from Ertl method; vendor data.
TPSA CNS drug delivery Physicochemical property

2-{[1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine Applications


Fragment-Based Lead Discovery

The compound's low molecular weight (287.32 g/mol), moderate lipophilicity (cLogP ~1.5), and favorable TPSA (~72 Ų) make it an ideal fragment hit for biophysical screening (e.g., SPR, NMR). Its physicochemical profile aligns with the 'rule of three' for fragments, and its lower molecular weight compared to the 5-CF3 analog provides superior ligand efficiency for subsequent hit expansion [1].

CNS-Targeting Probe Development

With a TPSA below the 90 Ų threshold and moderate hydrogen bond acceptor count, the compound is a better candidate for CNS programs than the 3-carbonitrile analog (TPSA ~96 Ų). Its physicochemical properties suggest a higher probability of passive blood-brain barrier penetration, relevant for neurological disease models [1].

Kinase/GPCR Selectivity Profiling

The unadorned pyridine ring (lacking electron-withdrawing substituents) may confer a distinct selectivity fingerprint compared to the 5-CF3 or 3-CN analogs, which can engage in additional hydrophobic or polar interactions. The parent compound is recommended for parallel screening alongside substituted analogs to deconvolute structure-selectivity relationships [2].

Application
Selection Property
Validation Focus
Fragment-based screening studies
Low molecular weight and moderate lipophilicity
Ligand efficiency and biophysical assay compatibility
CNS permeability research models
TPSA below typical CNS threshold
Blood-brain barrier penetration probability
Kinase/GPCR selectivity profiling
Unsubstituted pyridine ring for distinct interaction profile
Structure-selectivity relationship deconvolution
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